4-Chloro-3-iodo-1-(propan-2-yl)-1h-pyrazolo[4,3-c]pyridine
Overview
Description
4-Chloro-3-iodo-1-(propan-2-yl)-1h-pyrazolo[4,3-c]pyridine is a heterocyclic compound that features a pyrazolo[4,3-c]pyridine core substituted with chloro and iodo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-iodo-1-(propan-2-yl)-1h-pyrazolo[4,3-c]pyridine can be achieved through a multi-step process involving the formation of the pyrazolo[4,3-c]pyridine core followed by halogenation. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[4,3-c]pyridine ring. Subsequent halogenation steps introduce the chloro and iodo substituents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-iodo-1-(propan-2-yl)-1h-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be involved in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are typical.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the halogens.
Scientific Research Applications
4-Chloro-3-iodo-1-(propan-2-yl)-1h-pyrazolo[4,3-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound’s reactivity makes it useful for constructing complex molecules in organic synthesis.
Biological Studies: It can be used to study the effects of halogenated heterocycles on biological systems.
Material Science: The compound may have applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Chloro-3-iodo-1-(propan-2-yl)-1h-pyrazolo[4,3-c]pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloro and iodo substituents can influence the compound’s binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-iodopyridine: Similar structure but lacks the pyrazole ring.
3-Iodo-1-(propan-2-yl)-1h-pyrazolo[4,3-c]pyridine: Similar but without the chloro substituent.
4-Chloro-1-(propan-2-yl)-1h-pyrazolo[4,3-c]pyridine: Similar but without the iodo substituent.
Uniqueness
4-Chloro-3-iodo-1-(propan-2-yl)-1h-pyrazolo[4,3-c]pyridine is unique due to the presence of both chloro and iodo substituents on the pyrazolo[4,3-c]pyridine core. This combination of substituents can significantly influence the compound’s reactivity and properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-chloro-3-iodo-1-propan-2-ylpyrazolo[4,3-c]pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClIN3/c1-5(2)14-6-3-4-12-8(10)7(6)9(11)13-14/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUONMXZGVOQRFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C(=NC=C2)Cl)C(=N1)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClIN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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